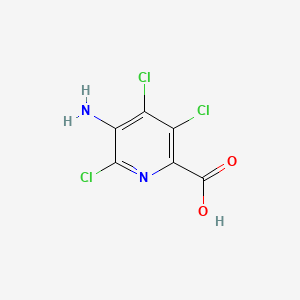
5-Amino-3,4,6-trichloropyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3,4,6-trichloropyridine-2-carboxylic acid, also known as Picloram, is a chlorinated derivative of picolinic acid. It is a systemic herbicide widely used for controlling woody plants and broad-leaved weeds. This compound belongs to the pyridine family of herbicides and is known for its persistence in the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3,4,6-trichloropyridine-2-carboxylic acid typically involves the chlorination of picolinic acid derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions on the pyridine ring .
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes, often carried out in specialized reactors to handle the corrosive nature of chlorinating agents. The process is optimized to achieve high yields and purity, with subsequent purification steps to remove any by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Amino-3,4,6-trichloropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the chlorine atoms .
Applications De Recherche Scientifique
5-Amino-3,4,6-trichloropyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on plant growth and development, particularly in the context of herbicide action.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Employed in the formulation of herbicidal products for agricultural use.
Mécanisme D'action
The mechanism of action of 5-Amino-3,4,6-trichloropyridine-2-carboxylic acid involves mimicking plant growth hormones called auxins. This leads to abnormal growth patterns in plants, ultimately causing their death. The compound is absorbed by the foliage, stem, or roots and is transported throughout the plant, disrupting normal cellular processes .
Comparaison Avec Des Composés Similaires
- 4-Amino-3,5,6-trichloropicolinic acid
- 3,5,6-Trichloro-4-aminopicolinic acid
- 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram)
Uniqueness: 5-Amino-3,4,6-trichloropyridine-2-carboxylic acid is unique due to its specific chlorination pattern, which imparts distinct herbicidal properties. Its persistence in the environment and effectiveness against a wide range of plant species make it a valuable tool in agricultural weed management .
Propriétés
Numéro CAS |
73455-29-5 |
|---|---|
Formule moléculaire |
C6H3Cl3N2O2 |
Poids moléculaire |
241.5 g/mol |
Nom IUPAC |
5-amino-3,4,6-trichloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3Cl3N2O2/c7-1-2(8)4(6(12)13)11-5(9)3(1)10/h10H2,(H,12,13) |
Clé InChI |
ZCCDFFGVIFUQNP-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(N=C1Cl)C(=O)O)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



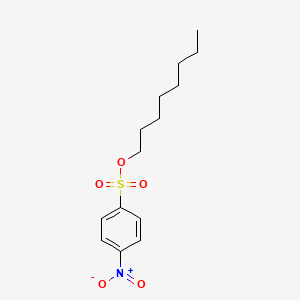
![Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl-](/img/structure/B14457770.png)

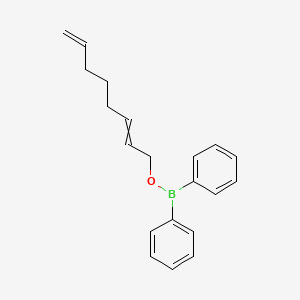
![methyl N-cyano-N'-[4-(diethylamino)phenyl]carbamimidothioate](/img/structure/B14457778.png)


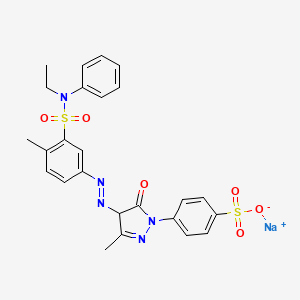
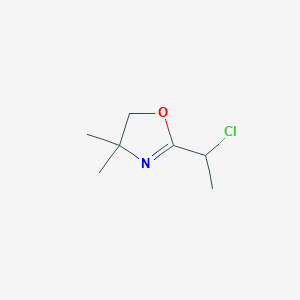
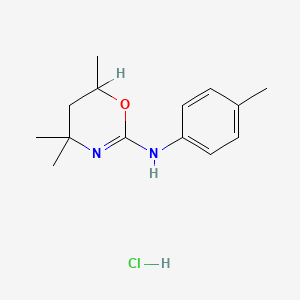

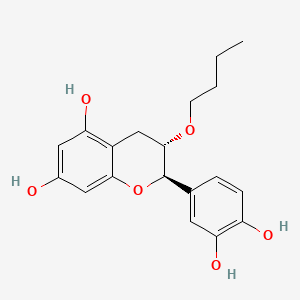
![2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14457843.png)
